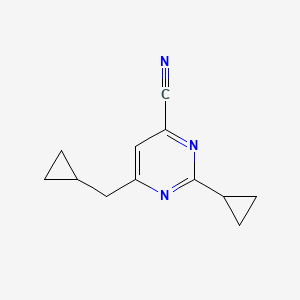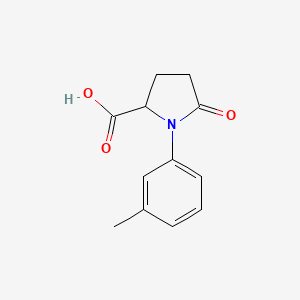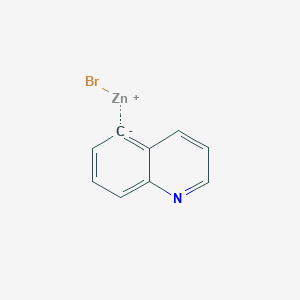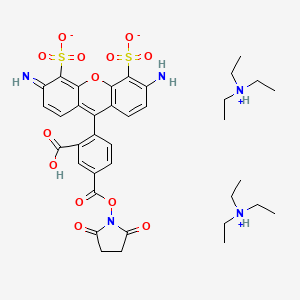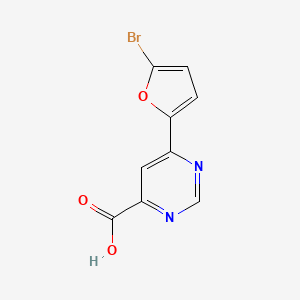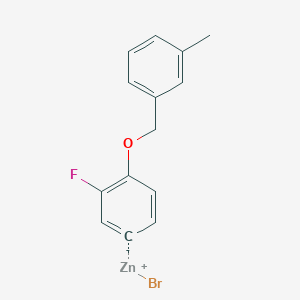
3-Fluoro-4-(3'-methylbenZyloxy)phenylZinc bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Fluoro-4-(3’-methylbenzyloxy)phenylzinc bromide, 0.25 M in tetrahydrofuran, is an organozinc compound used in various chemical reactions. This compound is a part of the broader class of organometallic reagents, which are pivotal in synthetic organic chemistry due to their ability to form carbon-carbon bonds.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-4-(3’-methylbenzyloxy)phenylzinc bromide typically involves the reaction of 3-Fluoro-4-(3’-methylbenzyloxy)phenyl bromide with zinc in the presence of a suitable solvent like tetrahydrofuran. The reaction is carried out under an inert atmosphere to prevent oxidation and moisture interference. The process can be summarized as follows:
- Dissolve 3-Fluoro-4-(3’-methylbenzyloxy)phenyl bromide in tetrahydrofuran.
- Add zinc dust or zinc powder to the solution.
- Stir the mixture under an inert atmosphere (e.g., nitrogen or argon) at room temperature or slightly elevated temperatures until the reaction is complete.
Industrial Production Methods
In an industrial setting, the production of this compound may involve larger-scale reactors with precise control over temperature, pressure, and inert atmosphere. Automation and continuous flow processes can enhance the efficiency and yield of the reaction.
Análisis De Reacciones Químicas
Types of Reactions
3-Fluoro-4-(3’-methylbenzyloxy)phenylzinc bromide primarily undergoes nucleophilic addition and substitution reactions. These reactions are facilitated by the presence of the zinc atom, which acts as a nucleophile.
Common Reagents and Conditions
Nucleophilic Addition: The compound can react with carbonyl compounds (e.g., aldehydes and ketones) to form alcohols.
Substitution Reactions: It can participate in cross-coupling reactions with various electrophiles, such as alkyl halides, to form new carbon-carbon bonds.
Major Products
Alcohols: Formed from the reaction with carbonyl compounds.
Coupled Products: Formed from cross-coupling reactions with electrophiles.
Aplicaciones Científicas De Investigación
3-Fluoro-4-(3’-methylbenzyloxy)phenylzinc bromide is used in various scientific research applications:
Chemistry: It is employed in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds.
Biology: It can be used to modify biologically active molecules, aiding in the development of pharmaceuticals.
Medicine: The compound’s derivatives may have potential therapeutic applications.
Industry: It is used in the production of fine chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-Fluoro-4-(3’-methylbenzyloxy)phenylzinc bromide involves the nucleophilic attack of the zinc-bound carbon on electrophilic centers. The zinc atom stabilizes the negative charge developed during the transition state, facilitating the formation of new bonds. This mechanism is crucial in cross-coupling reactions and nucleophilic additions.
Comparación Con Compuestos Similares
Similar Compounds
- 3-Fluoro-4-methoxybenzylmagnesium chloride
- 3-Fluoro-4-(4-morpholino)methylphenylzinc bromide
Uniqueness
Compared to similar compounds, 3-Fluoro-4-(3’-methylbenzyloxy)phenylzinc bromide offers unique reactivity due to the presence of both the fluoro and methylbenzyloxy groups. These groups can influence the electronic properties and steric hindrance, making it a valuable reagent in specific synthetic applications.
Propiedades
Fórmula molecular |
C14H12BrFOZn |
|---|---|
Peso molecular |
360.5 g/mol |
Nombre IUPAC |
bromozinc(1+);1-fluoro-2-[(3-methylphenyl)methoxy]benzene-5-ide |
InChI |
InChI=1S/C14H12FO.BrH.Zn/c1-11-5-4-6-12(9-11)10-16-14-8-3-2-7-13(14)15;;/h3-9H,10H2,1H3;1H;/q-1;;+2/p-1 |
Clave InChI |
OIWLTSUBJWRTPP-UHFFFAOYSA-M |
SMILES canónico |
CC1=CC(=CC=C1)COC2=C(C=[C-]C=C2)F.[Zn+]Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]glycinamide](/img/structure/B14886862.png)

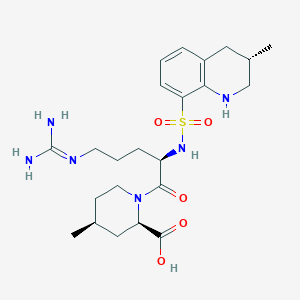
![1-[(6-chloro-3H-imidazo[4,5-b]pyridin-2-yl)sulfanyl]-3,3-dimethylbutan-2-one](/img/structure/B14886873.png)
